molecular formula C24H26N4O3S B2692585 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1173761-73-3

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No. B2692585
CAS RN: 1173761-73-3
M. Wt: 450.56
InChI Key: MLYVJRIMVGOMPR-UHFFFAOYSA-N
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Description

2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

This compound has been studied for its synthesis and biological activity, particularly in the context of anticancer and antibacterial properties. Berest et al. (2011) described the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which showed significant in vitro anticancer and antibacterial activities, especially against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Anticonvulsant Activity

Bunyatyan et al. (2020) researched new anticonvulsants leading to a series of related compounds that showed weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice. This study contributes to understanding the structure-activity relationships of these compounds (Bunyatyan et al., 2020).

Cytotoxicity and Anticancer Activity

Kovalenko et al. (2012) reported on substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds exhibited considerable cytotoxicity and were tested for anticancer activity against various cancer cell lines, showing significant activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Potential as Anticancer and Antimicrobial Agents

A study by Antypenko et al. (2016) highlighted the potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. This research provides insights into the compound's efficacy against different cancer cell lines, including melanoma, leukemia, lung cancer, and colon cancer (Antypenko et al., 2016).

Structural Aspects and Properties

The structural aspects and properties of related compounds were studied by Karmakar et al. (2007), providing insights into the physicochemical properties and potential applications of these compounds in various biomedical fields (Karmakar et al., 2007).

Analgesic Activity

Osarodion (2023) explored the analgesic activity of related compounds, indicating their potential in pain management and contributing to the understanding of their biological activities (Osarodion, 2023).

Peptide Deformylase Inhibitors

Apfel et al. (2001) studied the compound as a potent and selective inhibitor of peptide deformylase, an enzyme involved in bacterial growth. This study highlights its potential use as an antibacterial agent (Apfel et al., 2001).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-15(2)11-20-23(30)28-22(26-20)18-9-4-5-10-19(18)27-24(28)32-14-21(29)25-13-16-7-6-8-17(12-16)31-3/h4-10,12,15,20H,11,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYVJRIMVGOMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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